Cas no 1016807-73-0 (2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one)
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-(methylamino)-1-[4-(2-pyridinyl)-1-piperazinyl]-
- 2-(Methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one
- 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one
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- Inchi: 1S/C12H18N4O/c1-13-10-12(17)16-8-6-15(7-9-16)11-4-2-3-5-14-11/h2-5,13H,6-10H2,1H3
- InChI Key: QCQHLJDPVPZRHP-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCN(C2=NC=CC=C2)CC1)CNC
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M183241-100mg |
2-(Methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M183241-500mg |
2-(Methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M183241-1g |
2-(Methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-8614-0.25g |
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-8614-0.5g |
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-8614-1g |
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-8614-2.5g |
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-8614-5g |
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-8614-10g |
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one |
1016807-73-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one
Introduction to 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one (CAS No. 1016807-73-0)
2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1016807-73-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex structure that includes a methylamino group, a piperazine ring substituted with a pyridine moiety, and an ethanone backbone, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for developing novel therapeutic agents.
The structural framework of 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one incorporates several key pharmacophoric elements that are commonly exploited in medicinal chemistry. The presence of the piperazine ring, known for its role in modulating neurotransmitter systems, and the pyridine substituent, which can enhance binding affinity and metabolic stability, positions this compound as a promising candidate for further investigation. Additionally, the methylamino group contributes to the molecule's basicity, which can be advantageous in interactions with acidic biological targets.
In recent years, there has been growing interest in the development of compounds that target central nervous system (CNS) disorders, particularly those involving dysregulation of neurotransmitter pathways. The piperazine moiety in 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one is particularly relevant in this context, as it is a common structural feature in drugs that modulate serotonin, dopamine, and norepinephrine systems. This has led to extensive research into piperazine derivatives as potential treatments for conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Moreover, the pyridine ring in this compound can serve as a site for further functionalization, allowing chemists to explore modifications that may enhance pharmacokinetic properties or improve selectivity for specific biological targets. The ethanone backbone provides a stable scaffold for these modifications while maintaining the overall solubility and bioavailability of the molecule. These structural attributes make 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one a versatile platform for drug design.
Recent studies have highlighted the importance of rational drug design in optimizing lead compounds for clinical use. Computational methods such as molecular docking and virtual screening have been increasingly employed to identify promising candidates like 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one based on their predicted interactions with biological targets. These approaches have accelerated the discovery process by allowing researchers to evaluate large libraries of compounds efficiently.
The potential applications of 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one extend beyond CNS disorders. Its structural features suggest that it may also interact with other biological pathways, making it a candidate for treating conditions such as inflammation, pain management, and metabolic disorders. Further investigation into its pharmacological profile could uncover new therapeutic possibilities.
In conclusion, 2-(methylamino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one (CAS No. 1016807-73-0) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of known pharmacophoric elements and its suitability for further chemical modification make it a valuable asset in the quest for novel therapeutics. As research continues to advance our understanding of biological systems and computational drug design techniques improve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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